molecular formula C13H10N2O2S2 B2883357 6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 320417-43-4

6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2883357
CAS No.: 320417-43-4
M. Wt: 290.36
InChI Key: VIJJVSQPFDVDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted at the 5-position with a carbaldehyde group and at the 6-position with a 4-methoxyphenylsulfanyl moiety. This compound is structurally related to several analogs, such as CITCO (a 4-chlorophenyl derivative), and serves as a precursor for oxime derivatives like its discontinued oxime variant (CAS 320417-44-5) .

Properties

IUPAC Name

6-(4-methoxyphenyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S2/c1-17-9-2-4-10(5-3-9)19-12-11(8-16)15-6-7-18-13(15)14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJJVSQPFDVDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the construction of the imidazo[2,1-b][1,3]thiazole core followed by the introduction of the 4-methoxyphenylsulfanyl group and the formyl group. One common synthetic route includes:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the 4-Methoxyphenylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the imidazo[2,1-b][1,3]thiazole core with 4-methoxybenzenethiol.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction using DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The 4-methoxyphenylsulfanyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.

    Reduction: 6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site or allosteric site of target enzymes.

    Receptor Modulation: By interacting with cell surface or intracellular receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Electron-Donating vs. 4-Fluorophenyl (-F) exhibits moderate electron-withdrawing effects, balancing solubility and lipophilicity .

Physicochemical Properties

  • LogP and Solubility :

    • The 4-methoxyphenyl derivative likely has a lower logP (predicted ~2.5) than CITCO (logP ~3.0) due to its polar -OCH₃ group, enhancing aqueous solubility but reducing membrane penetration.
    • The 4-ethylphenyl analog (logP ~3.5) may exhibit higher lipophilicity, correlating with its irritant classification .
  • Synthetic Accessibility :

    • The 4-methoxyphenyl compound is synthesized via sulfanylation of imidazo[2,1-b]thiazole precursors, similar to CITCO .

Biological Activity

6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

  • Molecular Formula: C13H9N3OS2
  • Molecular Weight: 287.36 g/mol
  • CAS Number: 852134-63-5

Antimicrobial Activity

Research has demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit significant antimicrobial properties. A study evaluated several substituted derivatives, including those with the 4-methoxyphenyl group, revealing notable antibacterial and antifungal activities. The compounds were tested using the well plate method to measure the zone of inhibition against various microbial strains. The results indicated that certain derivatives displayed effective antimicrobial action at concentrations ranging from 0.5 to 1.0 mg/mL .

CompoundAntibacterial Activity (Zone of Inhibition)Antifungal Activity
6eModerateModerate
6gHighLow

Anticancer Activity

The antitumor potential of compounds related to imidazo[2,1-b][1,3]thiazole has been extensively studied. A significant investigation conducted by the National Cancer Institute assessed the cytotoxic effects of various derivatives on 60 cancer cell lines, including leukemia and breast cancer cells. The study found that certain compounds exhibited high levels of antitumor activity, particularly those with modifications at specific positions on the thiazole ring .

Key Findings:

  • Compounds showed varying degrees of cytotoxicity across different cancer types.
  • Modifications to the chemical structure significantly influenced antitumor efficacy.

The biological activity of 6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde may be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, some studies suggest that thiazole derivatives can interfere with DNA synthesis or disrupt cellular signaling pathways critical for cancer cell proliferation.

Case Studies

  • Antimicrobial Evaluation : In a study focusing on the synthesis and biological evaluation of novel imidazo[2,1-b][1,3]thiazole derivatives, compounds containing the 4-methoxyphenyl group were synthesized and tested for their antimicrobial properties. The results showed promising antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal effects against yeast strains .
  • Anticancer Screening : A comprehensive screening was performed on a library of thiazole derivatives against multiple cancer cell lines. The study highlighted that specific substitutions enhanced the anticancer properties significantly. For example, modifications at the 3-position of the thiazole ring led to increased potency against breast cancer cells (MDA-MB-468) compared to other cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde?

  • Methodology : Multi-step synthesis typically involves condensation of substituted thiazoles with aromatic aldehydes. For analogs, methods include:

  • Step 1 : Formation of the imidazo[2,1-b][1,3]thiazole core via cyclization of 2-aminothiazole derivatives with α-haloketones .
  • Step 2 : Introduction of the 4-methoxyphenylsulfanyl group via nucleophilic aromatic substitution (SNAr) using 4-methoxythiophenol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Oxidation of a methyl or alcohol precursor at the 5-position to yield the carbaldehyde group, using reagents like MnO₂ or Swern oxidation .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How can structural characterization of this compound be optimized?

  • Analytical Techniques :

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aldehyde proton at δ 9.8–10.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical for C₁₃H₁₁N₂O₂S₂: ~307.04 g/mol).
  • X-ray Crystallography : For definitive stereochemical assignment, though crystallization may require slow evaporation in DCM/hexane .

Advanced Research Questions

Q. What is the role of the 4-methoxyphenylsulfanyl group in modulating biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-Donating Effects : The methoxy group enhances electron density, potentially improving binding to hydrophobic pockets in target proteins (e.g., nuclear receptors) .
  • Comparative Data : Analogs with 4-chlorophenyl (CITCO) or 3-trifluoromethylphenyl groups show varied CAR/PXR selectivity (CITCO: 50-fold CAR selectivity; EC₅₀ = 49 nM) .
    • Table: Substituent Effects on CAR Activation
SubstituentCAR EC₅₀ (nM)PXR ActivityReference
4-MethoxyphenylsulfanylPending dataPending data
4-Chlorophenyl (CITCO)49Inactive
3-Trifluoromethylphenyl>1,000Moderate

Q. How does this compound interact with nuclear receptors like CAR or PXR?

  • Mechanistic Insights :

  • CAR Activation : Analog CITCO induces CAR nuclear translocation by dissociating ERK1/2-bound phosphorylated CAR, enabling dephosphorylation and dimerization with RXR .
  • Selectivity : The 4-methoxyphenyl group may reduce steric hindrance compared to bulkier substituents (e.g., 3,4-dichlorobenzyl in CITCO), potentially altering receptor binding .
    • Experimental Design :
  • Use luciferase reporter assays in HepG2 cells transfected with CAR/PXR plasmids.
  • Validate target engagement via qPCR for CYP2B6 (a CAR-regulated gene) in primary hepatocytes .

Q. How can contradictory data on concentration-dependent effects be resolved?

  • Case Study : CITCO activates CAR at 50–100 nM but inhibits CAR expression at >10 µM in glioblastoma stem cells .
  • Resolution Strategies :

  • Dose-Response Curves : Test 0.1–100 µM ranges in multiple cell lines (e.g., HepaRG, T98G).
  • Off-Target Profiling : Screen against kinase panels to rule out non-CAR-mediated effects .
  • Pathway Analysis : Use RNA-seq to identify secondary pathways activated at high concentrations .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics?

  • Methodology :

  • ADME Profiling : Administer via oral gavage in rodents; measure plasma/tissue concentrations via LC-MS/MS.
  • Metabolite Identification : Incubate with liver microsomes + NADPH; detect metabolites using UPLC-QTOF .
    • Key Findings from Analogs :
  • CITCO exhibits moderate hepatic clearance (t₁/₂ = 2–4 hrs in mice) but poor blood-brain barrier penetration .

Data Contradiction Analysis

Q. Why do studies report conflicting results on CAR activation potency?

  • Potential Causes :

  • Cell-Specific Factors : Primary hepatocytes vs. immortalized lines (e.g., HepG2) vary in CAR expression and coactivator availability .
  • Ligand Stability : Degradation of the aldehyde group under physiological conditions may reduce effective concentrations .
    • Mitigation :
  • Use fresh compound stocks stabilized with antioxidants (e.g., BHT).
  • Standardize assay conditions (e.g., serum-free media, 48-hr exposure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.